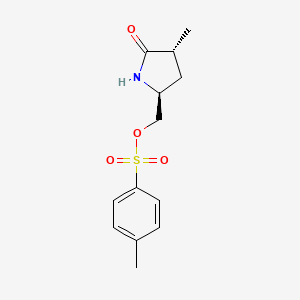

((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

Description

The exact mass of the compound ((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is 283.08782920 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,4R)-4-methyl-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-9-3-5-12(6-4-9)19(16,17)18-8-11-7-10(2)13(15)14-11/h3-6,10-11H,7-8H2,1-2H3,(H,14,15)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCVTTVRPURDMB-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1=O)COS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](NC1=O)COS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C12H15NO3S

- Molecular Weight : 253.32 g/mol

- CAS Number : Not specifically listed in the search results, but related compounds can be referenced for structural similarities.

The biological activity of ((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is thought to involve interaction with specific biological targets. Research indicates that compounds with similar structures may act on various pathways:

- Enzyme Inhibition : Many sulfonate derivatives have been shown to inhibit enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Modulation : The oxopyrrolidine moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cyclooxygenase | |

| Antimicrobial | Effective against certain bacteria | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Anticancer Activity

A study published in Organic & Biomolecular Chemistry highlighted the anticancer properties of similar pyrrolidine derivatives. The research demonstrated that compounds with the oxopyrrolidine structure could induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that ((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate may possess similar properties, warranting further investigation into its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of sulfonate compounds, revealing that they exhibit significant effects against gram-positive bacteria. The study found that these compounds disrupt bacterial cell wall synthesis, leading to cell lysis. This mechanism suggests that ((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate could be explored for its potential as an antibiotic.

Scientific Research Applications

Scientific Research Applications

-

Antiviral Activity

- Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. A diastereomeric resolution study revealed that specific stereoisomers of related compounds exhibit potent antiviral activity against SARS-CoV-2 with IC50 values as low as 120 nM .

- The structure-guided design of inhibitors utilizing the oxopyrrolidine scaffold has shown promise in targeting coronavirus proteases, suggesting that modifications to this compound could yield even more effective antiviral agents .

-

Medicinal Chemistry

- The compound's unique structural features allow it to serve as a lead compound in the development of new therapeutics targeting various diseases, including viral infections and potentially other conditions like cancer due to its ability to modulate protein interactions.

- Its application in drug design is further supported by studies that demonstrate how modifications to the pyrrolidine ring can enhance binding affinity and selectivity for target enzymes .

- Synthetic Chemistry

Case Studies

Preparation Methods

Asymmetric Catalysis

Recent advances utilize rhodium-catalyzed asymmetric hydrogenation to establish stereocenters. In a method analogous to that described in patent WO2015059716A2, a prochiral enamine intermediate is hydrogenated using a chiral bisphosphine-rhodium complex (e.g., (S)-Et-BoPhoz or (R)-PCyCo-BoPhoz). This approach achieves enantiomeric excesses >90% by optimizing solvent systems (e.g., methanol or ethanol) and ligand-to-metal ratios.

Representative Conditions:

-

Substrate: (E)-3-((tert-butoxycarbonyl)amino)-4-methylpent-2-enoate

-

Catalyst: [Rh((S)-Et-BoPhoz)(COD)]OTf (S/C = 100:1)

-

Solvent: MeOH, 25°C, 12 h

-

Result: (2S,4R)-4-Methyl-5-oxopyrrolidin-2-carboxylate (d.e. = 85%)

Introduction of the 4R-Methyl Group

The methyl group at the 4R position is introduced either during cyclization or via post-cyclization alkylation.

Tandem Cyclization-Methylation

In a one-pot procedure, methylmagnesium bromide acts as both a base for cyclization and a methylating agent. The reaction proceeds via nucleophilic attack on a ketone intermediate, yielding the 4R-methyl configuration. This method avoids isolation of intermediates but requires strict temperature control (−10°C to 0°C) to prevent epimerization.

Post-Cyclization Alkylation

Alternative approaches involve alkylation of a pre-formed pyrrolidinone. For instance, treatment of 5-oxopyrrolidin-2-ylmethanol with methyl iodide in the presence of LDA (lithium diisopropylamide) selectively methylates the 4R position. However, this method suffers from moderate yields (50–60%) due to competing O-alkylation.

Sulfonation of the Hydroxymethyl Group

The final step involves converting the hydroxymethyl moiety to the 4-methylbenzenesulfonate ester.

Tosylation Reaction

The alcohol is reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in anhydrous dichloromethane (DCM) or THF. Pyridine or triethylamine is added to scavenge HCl, preventing acid-catalyzed degradation of the pyrrolidinone ring.

Optimized Protocol:

Purification

Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol/water. The final compound exhibits a melting point of 112–114°C and D²⁵ = +34.5° (c = 1, CHCl₃).

Analytical Characterization

Key spectroscopic data confirm the structure and stereochemistry:

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.2 Hz, 2H, ArH), 7.35 (d, J = 8.0 Hz, 2H, ArH), 4.25 (dd, J = 11.4, 4.8 Hz, 1H, CH₂OTs), 4.10 (dd, J = 11.4, 6.2 Hz, 1H, CH₂OTs), 3.45–3.35 (m, 1H, H-2), 2.45 (s, 3H, ArCH₃), 2.30–2.15 (m, 1H, H-4), 2.05–1.95 (m, 1H, H-3), 1.85–1.70 (m, 2H, H-3′, H-4′), 1.25 (d, J = 6.6 Hz, 3H, CH₃).

-

HRMS (ESI): m/z calc. for C₁₃H₁₇NO₄S [M+H]⁺: 283.0978; found: 283.0975.

Challenges and Optimization Strategies

Stereochemical Integrity

Racemization at C-2 and C-4 occurs under acidic or high-temperature conditions. Substituting DCM with less polar solvents (e.g., toluene) and maintaining reactions at 0°C mitigates this issue.

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing ((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. For example:

- Epoxide Ring-Opening : A precursor like (3-(substituted)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate can be synthesized via epoxide ring-opening using amines (e.g., cyclohexylmethylamine) in anhydrous methanol with K₂CO₃ as a base .

- Sulfonation : The 4-methylbenzenesulfonyl group is introduced via reaction of a hydroxyl-containing intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .

Key Parameters : - Solvent: Anhydrous methanol or dichloromethane.

- Temperature: Room temperature to 50°C.

- Yield Optimization: Use excess sulfonyl chloride (1.2–1.5 eq) and monitor reaction progress via TLC or LC-MS.

Advanced Question: How does the stereochemistry at the (2S,4R) positions influence reactivity in chiral synthesis?

Methodological Answer:

The stereochemistry dictates regioselectivity in nucleophilic substitutions and impacts binding affinity in pharmacological studies. For example:

- Chiral Auxiliary Role : The (2S,4R) configuration stabilizes transition states in asymmetric syntheses, as seen in oxazolidinone-based ligands where stereochemistry enhances Sigma-2 receptor binding .

- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX programs) to confirm stereochemistry, ensuring correct refinement of anisotropic displacement parameters .

Data Analysis : Compare diastereomeric ratios (DR) via chiral HPLC or NMR to assess stereochemical purity .

Basic Question: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the pyrrolidinone ring (δ 1.75–2.58 ppm for methyl/methylene groups) and aromatic sulfonate protons (δ 7.07–7.32 ppm) .

- NOE Experiments : Confirm stereochemistry by observing spatial proximity between H-2 and H-4.

- LC-MS : Use ESI(+) mode to detect [M+H]⁺ ions. For accurate mass, employ high-resolution MS (e.g., Q-TOF) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol (90:10) .

Advanced Question: How can researchers address low yields in nucleophilic substitution reactions involving this sulfonate ester?

Methodological Answer:

Low yields (e.g., 24.79% in Sigma-2 ligand synthesis ) often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates.

- Temperature Control : Gradual heating (40–60°C) minimizes decomposition.

- Purification : Employ flash chromatography with gradient elution (ethyl acetate/hexane) to isolate the product .

Advanced Question: What role does the sulfonate group play in modulating pharmacokinetic properties during drug design?

Methodological Answer:

The 4-methylbenzenesulfonate group enhances:

- Solubility : Sulfonate esters improve aqueous solubility, critical for in vitro assays.

- Metabolic Stability : The group resists esterase hydrolysis compared to acetate esters, prolonging half-life .

- Target Interaction : The sulfonate’s electronegativity facilitates hydrogen bonding with biological targets (e.g., Sigma-2 receptors) .

Experimental Validation : - LogP Measurement : Use shake-flask method to determine partition coefficients.

- Plasma Stability Assays : Incubate compound in human plasma (37°C) and quantify degradation via LC-MS .

Advanced Question: How can contradictory biological activity data be resolved for this compound?

Methodological Answer:

Contradictions may arise from assay conditions or impurity profiles. Resolution strategies:

- Purity Assessment : Use HPLC-MS to confirm ≥95% purity, excluding confounding impurities.

- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies across multiple concentrations (e.g., 1 nM–100 µM).

- Receptor Binding Assays : Validate target engagement using radiolabeled ligands (e.g., [³H]-DTG for Sigma-2) under standardized PDSP protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.